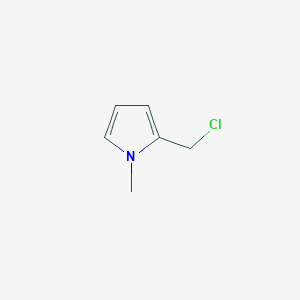

2-(chloromethyl)-1-methyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8ClN |

|---|---|

Molecular Weight |

129.59 g/mol |

IUPAC Name |

2-(chloromethyl)-1-methylpyrrole |

InChI |

InChI=1S/C6H8ClN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |

InChI Key |

WXBIGFXTSPMPPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CCl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Chloromethyl 1 Methyl 1h Pyrrole

Nucleophilic Displacement Reactions

The primary mode of reactivity for 2-(chloromethyl)-1-methyl-1H-pyrrole involves the nucleophilic displacement of the chloride ion. The chlorine atom is a good leaving group, and the adjacent pyrrole (B145914) ring can stabilize the transition state of the substitution reaction. This facilitates reactions with a wide range of nucleophiles.

Substitution with Oxygen-Containing Nucleophiles (e.g., Alcohols)

In the presence of alcohols and a base, this compound readily undergoes nucleophilic substitution to form the corresponding alkoxymethyl derivatives. The reaction typically proceeds via an SN2 mechanism, where the alkoxide ion, generated by the deprotonation of the alcohol, acts as the nucleophile.

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 2-(methoxymethyl)-1-methyl-1H-pyrrole. The synthesis of various 2-(alkoxymethyl)pyrroles can be achieved through the reaction of the corresponding bromomethyl or chloromethyl pyrrole derivatives with alkoxides in the respective alcohol or in a solvent like THF. rsc.org

| Nucleophile (Alcohol) | Product | Reaction Conditions |

| Methanol (as methoxide) | 2-(methoxymethyl)-1-methyl-1H-pyrrole | Sodium methoxide in methanol |

| Ethanol (as ethoxide) | 2-(ethoxymethyl)-1-methyl-1H-pyrrole | Sodium ethoxide in ethanol |

| Isopropanol (as isopropoxide) | 2-(isopropoxymethyl)-1-methyl-1H-pyrrole | Sodium isopropoxide in isopropanol |

Substitution with Nitrogen-Containing Nucleophiles (e.g., Amines)

Primary and secondary amines are effective nucleophiles for the substitution of the chloride in this compound, yielding 2-(aminomethyl)-1-methyl-1H-pyrrole derivatives. These reactions are fundamental in the synthesis of a variety of biologically active compounds. The reaction generally proceeds under mild conditions, often in a polar solvent.

The synthesis of chlorinated 2-(aminomethyl)pyrroles has been described, highlighting the utility of this reaction pathway. rsc.org The reaction of this compound with a secondary amine like piperidine (B6355638) would be expected to yield 1-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine.

| Nucleophile (Amine) | Product |

| Ammonia | (1-methyl-1H-pyrrol-2-yl)methanamine |

| Methylamine (B109427) | N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine |

| Piperidine | 1-((1-methyl-1H-pyrrol-2-yl)methyl)piperidine |

Substitution with Sulfur-Containing Nucleophiles (e.g., Thiols, Dithiocarbamates)

Sulfur nucleophiles, being generally soft and highly nucleophilic, react efficiently with this compound. Thiols, in the form of their corresponding thiolates, will displace the chloride to form thioethers.

Similarly, dithiocarbamates are excellent nucleophiles for this transformation. A method for the synthesis of 2-dithiocarbamato-methyl substituted polyfunctional pyrroles has been developed, which involves the reaction of 2-bromomethyl or 2-chloromethyl pyrrole derivatives with alkali metal or zinc dithiocarbamates in DMF at 50 °C. tandfonline.com This indicates that this compound would react with sodium N,N-dimethyldithiocarbamate to produce S-((1-methyl-1H-pyrrol-2-yl)methyl) dimethylcarbamodithioate.

| Nucleophile (Sulfur) | Product | Reaction Conditions |

| Methanethiol (as sodium thiomethoxide) | 1-methyl-2-((methylthio)methyl)-1H-pyrrole | Sodium thiomethoxide in a polar aprotic solvent |

| Sodium N,N-dimethyldithiocarbamate | S-((1-methyl-1H-pyrrol-2-yl)methyl) dimethylcarbamodithioate | DMF, 50 °C |

| Sodium N,N-diethyldithiocarbamate | S-((1-methyl-1H-pyrrol-2-yl)methyl) diethylcarbamodithioate | DMF, 50 °C |

Electrophilic Aromatic Substitution Pathways on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. Substitution typically occurs at the C5 position, which is the other α-position relative to the nitrogen and para to the C2-substituent. The existing 1-methyl and 2-chloromethyl groups influence the regioselectivity of these reactions. The methyl group is activating and ortho, para-directing, while the chloromethyl group is weakly deactivating due to the inductive effect of the chlorine but is also ortho, para-directing. The strong activating effect of the pyrrole ring itself, however, is the dominant factor.

Common electrophilic substitution reactions such as the Vilsmeier-Haack reaction (formylation) and Friedel-Crafts acylation are expected to proceed at the C5 position. For example, the Vilsmeier-Haack reaction of 1-methylpyrrole (B46729) yields 1-methyl-1H-pyrrole-2-carbaldehyde, demonstrating the preference for substitution at the α-position. In the case of this compound, the C5 position is the most likely site for electrophilic attack.

| Reaction | Electrophile | Expected Major Product |

| Vilsmeier-Haack Formylation | Dichloromethylium ion (from POCl₃/DMF) | 5-(chloromethyl)-1-methyl-1H-pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | Acylium ion (from Acyl halide/Lewis acid) | 1-(5-(chloromethyl)-1-methyl-1H-pyrrol-2-yl)ethan-1-one |

| Nitration | Nitronium ion (NO₂⁺) | 2-(chloromethyl)-1-methyl-5-nitro-1H-pyrrole |

Redox Transformations of the Chloromethyl Group

The chloromethyl group is at a low oxidation state and can be oxidized to provide access to other functional groups.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the chloromethyl group in this compound can lead to the formation of 1-methyl-1H-pyrrole-2-carbaldehyde and subsequently 1-methyl-1H-pyrrole-2-carboxylic acid. While direct oxidation of the chloromethyl group can be challenging, a two-step process involving hydrolysis to the corresponding alcohol followed by oxidation is a common strategy.

Alternatively, direct oxidation methods can be employed. The oxidation of a similar compound, (R)-5-(methoxymethyl)-4-methyl-1-(1-phenylethyl)-1H-pyrrole-2-carbaldehyde, has been achieved using Dess-Martin periodinane, indicating that the pyrrole ring is stable to certain oxidizing agents. nih.gov The resulting aldehyde can then be further oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid).

| Starting Material | Reagent(s) | Product |

| 2-(hydroxymethyl)-1-methyl-1H-pyrrole | Dess-Martin periodinane or PCC | 1-methyl-1H-pyrrole-2-carbaldehyde |

| 1-methyl-1H-pyrrole-2-carbaldehyde | KMnO₄ or Jones Reagent | 1-methyl-1H-pyrrole-2-carboxylic acid |

Reduction to Methyl Groups

The conversion of the chloromethyl group in this compound to a methyl group is a reductive process that can be achieved through several synthetic methodologies. Two prominent methods for such transformations are catalytic hydrogenolysis and reduction with metal hydrides.

Catalytic Hydrogenolysis: This method involves the cleavage of the carbon-chlorine bond with the addition of hydrogen in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenolysis of benzylic and allylic halides. The mechanism for the hydrogenolysis of a C-Cl bond on a palladium catalyst is generally understood to involve the oxidative addition of the alkyl halide to the metal surface, followed by reaction with hydrogen.

A proposed mechanistic pathway for the catalytic hydrogenolysis of this compound is as follows:

Adsorption: The this compound molecule adsorbs onto the surface of the palladium catalyst.

Oxidative Addition: The C-Cl bond undergoes oxidative addition to a palladium atom on the surface, forming a Pd-C and a Pd-Cl bond.

Hydrogenolysis: The adsorbed species reacts with hydrogen atoms on the catalyst surface, leading to the cleavage of the Pd-C bond and the formation of the methyl group.

Desorption: The final product, 2,1-dimethyl-1H-pyrrole, desorbs from the catalyst surface.

The efficiency of this reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure.

Reduction with Metal Hydrides: Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of reducing alkyl halides to the corresponding alkanes. The reaction proceeds via a nucleophilic substitution mechanism where a hydride ion (H⁻) displaces the chloride ion.

The general mechanism for the reduction of an alkyl chloride with LiAlH₄ involves the following steps:

Nucleophilic Attack: A hydride ion from the AlH₄⁻ complex acts as a nucleophile and attacks the electrophilic carbon atom of the chloromethyl group.

Transition State: The reaction proceeds through a transition state where the C-H bond is forming and the C-Cl bond is breaking.

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the methyl group.

The reactivity of LiAlH₄ is high, and it can reduce a wide variety of functional groups. For the specific reduction of this compound, the reaction would need to be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

| Reduction Method | Reagents | General Mechanism | Key Intermediates/Transition States |

| Catalytic Hydrogenolysis | H₂, Pd/C | Heterogeneous catalysis involving oxidative addition and hydrogenolysis on the catalyst surface. | Adsorbed pyrrole species, Pd-C and Pd-Cl bonded intermediates. |

| Metal Hydride Reduction | LiAlH₄ | Nucleophilic substitution (SN2) by a hydride ion. | Pentacoordinate carbon transition state. |

Mechanistic Investigations of Chloromethyl Pyrrole Reactivity

The detailed mechanisms of reactions involving this compound can be elucidated through computational chemistry. Methods such as transition state analysis and reaction coordinate mapping provide valuable insights into the energetics and pathways of these transformations.

Transition State Analysis

Transition state analysis is a computational method used to locate the highest energy point along a reaction pathway, known as the transition state (TS). The structure and energy of the transition state are crucial for understanding the kinetics and mechanism of a reaction. For reactions of this compound, such as nucleophilic substitution or reduction, computational models can be used to calculate the geometry and energy of the transition state.

For instance, in a nucleophilic substitution reaction (SN2) with a generic nucleophile (Nu⁻), the transition state would involve a pentacoordinate carbon atom where the bond to the nucleophile is forming and the bond to the chlorine atom is breaking. Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Key Parameters in Transition State Analysis:

Geometry: Bond lengths and angles of the atoms involved in the reaction center.

Energy: The potential energy of the transition state structure relative to the reactants and products.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

| Reaction Type | Expected Transition State Geometry | Key Bonds | Computational Method |

| SN2 Nucleophilic Substitution | Trigonal bipyramidal at the methylene (B1212753) carbon | Nu---C (forming), C---Cl (breaking) | DFT (e.g., B3LYP) |

| Catalytic Hydrogenolysis | Complex involving the substrate, catalyst surface, and hydrogen | C-Pd, Pd-Cl, C-H | Periodic DFT |

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed picture of the minimum energy path connecting reactants to products via the transition state. By mapping the potential energy surface along the reaction coordinate, chemists can visualize the entire reaction pathway and identify any intermediates or secondary transition states.

For the reduction of this compound, an IRC calculation would start from the optimized transition state geometry and proceed in both the forward and reverse directions along the reaction path. This would trace the energetic profile as the C-Cl bond breaks and the C-H bond forms. The resulting map would show the energy changes throughout the reaction, confirming that the identified transition state indeed connects the desired reactants and products. This technique is invaluable for verifying transition states and for gaining a deeper understanding of the reaction dynamics.

Steps in Reaction Coordinate Mapping:

Locate the Transition State: First, the transition state for the reaction of interest must be located and optimized.

Perform IRC Calculation: Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface.

Analyze the Reaction Path: The output of the IRC calculation is a series of molecular geometries and their corresponding energies, which constitute the reaction path.

Applications of 2 Chloromethyl 1 Methyl 1h Pyrrole in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocycle Synthesis

The ability of 2-(chloromethyl)-1-methyl-1H-pyrrole to act as an electrophile makes it a valuable precursor in the synthesis of various fused heterocyclic systems. Its reaction with nucleophilic centers on other heterocyclic rings initiates cyclization cascades that lead to the formation of polycyclic aromatic compounds.

Pyrrole-fused ring systems, such as pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com The synthesis of these scaffolds can be efficiently achieved using this compound. The general strategy involves the N-alkylation of an amino-substituted heterocycle, such as an aminopyrazine or aminopyrimidine, with this compound, followed by an intramolecular cyclization.

For instance, the reaction of 2-aminopyrazine (B29847) with this compound would proceed via nucleophilic attack of the exocyclic amino group on the chloromethyl carbon, leading to the formation of a secondary amine intermediate. Subsequent intramolecular cyclization, often promoted by heat or a mild base, would then yield the corresponding pyrrolo[1,2-a]pyrazine (B1600676) derivative. A similar strategy can be employed with 2-aminopyrimidine (B69317) to afford pyrrolo[1,2-a]pyrimidines. nih.govrsc.org

Table 1: Examples of Pyrrole-Fused Ring Systems Synthesized from this compound

| Starting Material | Fused Ring System | Potential Substituents (R) |

| 2-Aminopyrazine | Pyrrolo[1,2-a]pyrazine | H, Alkyl, Aryl |

| 2-Aminopyrimidine | Pyrrolo[1,2-a]pyrimidine | H, Alkyl, Aryl, Halogen |

| 2-Amino-4-methylpyrimidine | 7-Methylpyrrolo[1,2-a]pyrimidine | H, Alkyl, Aryl |

While the direct synthesis of simple imidazole (B134444) derivatives using this compound is less common, it serves as a valuable precursor for fused imidazole systems like imidazo[1,2-a]pyrroles. The reaction with 2-aminoimidazoles can lead to the formation of such tricyclic structures.

Furthermore, it is a key building block for benzimidazole (B57391) derivatives. The synthesis of 2-(1-methyl-1H-pyrrol-2-ylmethyl)-1H-benzimidazole can be achieved through the condensation of this compound with o-phenylenediamine. nih.govresearchgate.net This reaction proceeds by the initial N-alkylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and aromatization to furnish the benzimidazole core. The resulting N-methyl-pyrrol-2-yl moiety at the 2-position of the benzimidazole can be a key feature for biological activity.

Utility in the Construction of Complex Molecular Architectures

The pyrrole (B145914) nucleus is a common motif in many natural products and other complex organic molecules. This compound provides a convenient starting point for the introduction of a substituted pyrrole unit into these larger structures.

Many pyrrole-containing natural products, such as the prodigiosins and lamellarins, exhibit potent biological activities, including anticancer and immunosuppressive properties. rsc.orgrsc.orgnih.govnih.govsemanticscholar.orgnih.gov The synthesis of analogs of these natural products is a major focus of medicinal chemistry research to develop new therapeutic agents with improved efficacy and reduced toxicity.

This compound can be utilized as a key building block in the synthesis of analogs of these complex natural products. For example, in the synthesis of prodigiosin (B1679158) analogs, which are tripyrrolic compounds, this reagent can be used to introduce one of the pyrrole rings. researchgate.netfrontiersin.org It can be coupled with other pyrrole or bipyrrole units through various cross-coupling reactions or condensation strategies to assemble the characteristic tripyrrole core of prodigiosin.

Similarly, in the synthesis of lamellarin analogs, which are polyaromatic marine alkaloids, this compound can be used to construct the central pyrrole core by reacting it with appropriately substituted precursors. rsc.orgnih.govsemanticscholar.orgnih.govresearchgate.net

Table 2: Application in the Synthesis of Natural Product Analogs

| Natural Product Class | Synthetic Strategy | Role of this compound |

| Prodigiosins | Convergent synthesis | Source of one of the pyrrole rings in the tripyrrole core |

| Lamellarins | Multi-step synthesis | Building block for the central pyrrole ring |

Porphyrins and related macrocycles are of immense importance in various fields, including catalysis, materials science, and medicine. The synthesis of these complex structures often relies on the preparation of dipyrromethane intermediates. nih.govcmu.edunih.govderpharmachemica.comgfmoorelab.com this compound can serve as a valuable precursor for the synthesis of unsymmetrical dipyrromethanes.

The reaction of this compound with an excess of a different pyrrole derivative, often in the presence of a mild Lewis acid catalyst, can lead to the formation of a dipyrromethane where the two pyrrole rings are linked by a methylene (B1212753) bridge. The resulting dipyrromethane can then be used in subsequent condensation reactions with aldehydes or other dipyrromethanes to construct the porphyrin macrocycle. This approach allows for the synthesis of porphyrins with specific substitution patterns, which is crucial for tuning their photophysical and chemical properties.

Design and Synthesis of Advanced Chemical Probes and Ligands

The development of chemical probes and ligands is essential for studying biological processes and for drug discovery. The pyrrole scaffold is often incorporated into these molecules to enhance their binding affinity and selectivity for specific biological targets. The reactive chloromethyl group of this compound makes it an excellent tool for covalently attaching the pyrrole moiety to other molecular frameworks to create novel probes and ligands.

For instance, in the design of fluorescent probes, this compound can be reacted with a fluorophore that contains a nucleophilic group. nih.govrsc.orgmdpi.com This results in a new molecule where the pyrrole unit can modulate the fluorescent properties of the probe or act as a recognition element for a specific target.

In the context of drug design, this compound can be used to synthesize potential enzyme inhibitors. For example, certain pyrrole-containing molecules have been identified as inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. nih.govnih.govresearchgate.net this compound can be used to synthesize new pyrrole derivatives that can be tested for their COX-2 inhibitory activity.

Furthermore, this versatile building block can be employed in the synthesis of radiolabeled ligands for use in positron emission tomography (PET) imaging. nih.govnih.gov By reacting it with a chelating agent that can be labeled with a positron-emitting radionuclide, a pyrrole-containing radioligand can be prepared. Such ligands are valuable tools for the non-invasive imaging and quantification of specific receptors or enzymes in vivo.

Development of Functionalized Pyrrole Conjugates

The development of functionalized pyrrole conjugates, where the pyrrole moiety is linked to other molecular entities such as biomolecules, polymers, or fluorescent tags, is a significant area of research. The this compound is an ideal starting material for such syntheses due to the ease with which the chloro group can be displaced by a variety of nucleophiles. This allows for the covalent attachment of the pyrrole unit to a wide range of substrates.

One of the most common methods for the formation of such conjugates is through the reaction of the chloromethyl group with sulfur-based nucleophiles, particularly thiols. This reaction proceeds via a straightforward nucleophilic substitution mechanism, resulting in the formation of a stable thioether linkage. This approach has been widely utilized to conjugate molecules to cysteine residues in peptides and proteins, or to thiol-modified surfaces and nanoparticles.

Detailed research findings have shown that the reaction of halogenated pyrroles with thiols is an efficient method for the synthesis of pyrrole-thioether derivatives. For instance, methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate has been synthesized, demonstrating the formation of a stable C-S bond at the pyrrole ring. nih.gov While this example does not start from this compound, the underlying principle of nucleophilic substitution of a leaving group on a pyrrole ring by a thiol is directly applicable.

The versatility of this approach allows for the creation of a diverse library of pyrrole conjugates with tailored properties. The table below illustrates the potential for creating various functionalized pyrrole conjugates starting from this compound and different thiol-containing molecules.

| Nucleophile (Thiol Source) | Resulting Conjugate Structure | Potential Application Area |

| Cysteine | 2-((cysteinyl)methyl)-1-methyl-1H-pyrrole | Bioconjugation, Peptide Labeling |

| Glutathione | 2-((glutathionyl)methyl)-1-methyl-1H-pyrrole | Drug Delivery, Antioxidant Studies |

| Mercaptoethanol | 2-((2-hydroxyethyl)thio)methyl)-1-methyl-1H-pyrrole | Material Science, Surface Modification |

| Thiophenol | 1-methyl-2-((phenylthio)methyl)-1H-pyrrole | Organic Electronics, Sensor Development |

The synthesis of these conjugates typically involves reacting this compound with the desired thiol in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The reaction conditions are generally mild, making this method compatible with a wide range of functional groups.

Ligands for Organometallic Catalysis

In the realm of organometallic catalysis, the design and synthesis of ligands are of paramount importance as they play a crucial role in determining the catalytic activity, selectivity, and stability of the metal complex. The this compound scaffold provides a convenient entry point for the synthesis of novel ligands. The reactive chloromethyl group can be readily functionalized with various donor atoms, such as phosphorus, nitrogen, or sulfur, to create mono- or multidentate ligands.

The introduction of phosphine (B1218219) groups is a common strategy in ligand design, as phosphine ligands are widely used in a vast array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. The reaction of this compound with primary or secondary phosphines, or their corresponding phosphide (B1233454) anions, can lead to the formation of pyrrole-containing phosphine ligands. Research in this area has demonstrated the synthesis of 2-phosphorylmethyl-1H-pyrrolato complexes, which act as chelating mono-anionic ligands for various transition metals like titanium, yttrium, and zinc. nih.gov These complexes have shown activity in ring-opening polymerization of cyclic esters, highlighting the potential of such ligands in catalysis. nih.gov

Furthermore, the chloromethyl group can be used to introduce nitrogen-based coordinating moieties. For example, reaction with primary or secondary amines can yield aminomethyl-pyrrole derivatives. These can act as N-donor ligands or can be further elaborated to form multidentate Schiff base ligands. The synthesis of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its subsequent complexation with Co(II) and Cu(II) illustrates the utility of pyrrole-based Schiff bases as effective ligands for transition metals. nih.govmdpi.comnih.gov Although this specific ligand was synthesized from the corresponding pyrrole-2-carbaldehyde, this compound can be considered a precursor to such aldehydes through oxidation, or can be used to directly alkylate amine-containing fragments to build up the ligand structure.

The table below presents hypothetical ligand structures that could be synthesized from this compound and their potential applications in organometallic catalysis.

| Reactant | Resulting Ligand Structure | Potential Metal Complex and Catalytic Application |

| Diphenylphosphine | (1-methyl-1H-pyrrol-2-yl)methyldiphenylphosphine | Palladium complexes for cross-coupling reactions |

| 2-aminopyridine | N-((1-methyl-1H-pyrrol-2-yl)methyl)pyridin-2-amine | Ruthenium complexes for transfer hydrogenation |

| Bis(diphenylphosphino)ethane | 1,2-bis((1-methyl-1H-pyrrol-2-yl)methyl(diphenyl)phosphino)ethane | Rhodium complexes for asymmetric hydrogenation |

| Imidazole | 1-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-imidazole | Precursor for N-heterocyclic carbene (NHC) ligands for metathesis reactions |

The synthesis of these ligands would typically involve nucleophilic substitution reactions similar to those described for conjugate formation. The resulting pyrrole-based ligands can then be reacted with appropriate metal precursors to form the desired organometallic complexes. The electronic properties of the pyrrole ring and the steric bulk of the substituents can be fine-tuned to modulate the performance of the resulting catalyst.

Spectroscopic and Computational Characterization of 2 Chloromethyl 1 Methyl 1h Pyrrole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the connectivity, functional groups, and molecular weight of 2-(chloromethyl)-1-methyl-1H-pyrrole and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the regiochemistry of substitution on the pyrrole (B145914) ring. In ¹H NMR, the protons on the pyrrole ring (H-3, H-4, and H-5) exhibit characteristic chemical shifts and coupling patterns that confirm the position of the chloromethyl group at the C-2 position. The N-methyl group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, while the chloromethyl (-CH₂Cl) protons would also produce a singlet, expected further downfield due to the electronegativity of the chlorine atom.

For related 2-acyl-1-methyl-pyrrole derivatives, NMR studies have been crucial in analyzing conformational preferences in solution. longdom.org These studies often reveal the presence of two stable rotamers, the s-cis (or syn) and s-trans (or anti) conformers, which describe the orientation of the substituent relative to the pyrrole ring. The relative populations of these conformers can be estimated from NMR data, with energy barriers between them determined by techniques like coalescence temperature measurements. longdom.org For 2-formyl-1-methylpyrrole, the syn-form is predominant, and similar conformational dynamics would be expected for this compound, governed by steric and electronic interactions between the substituent and the ring. longdom.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| N-CH₃ | ~3.6 | ~35 |

| CH₂Cl | ~4.6 | ~40 |

| C2 | - | ~128 |

| C3-H | ~6.1 | ~108 |

| C4-H | ~6.0 | ~107 |

| C5-H | ~6.6 | ~121 |

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. These include C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic methyl and chloromethyl groups, C=C and C-N stretching vibrations characteristic of the pyrrole ring, and a C-Cl stretching band, typically observed in the fingerprint region (around 650-780 cm⁻¹). researchgate.net In carbonyl-containing derivatives, a strong C=O stretching band is a prominent feature, often appearing as a doublet if multiple conformers are present in solution. longdom.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak would appear as a pair of signals at m/z 143 and 145. Studies on the fragmentation of 2-substituted pyrroles show that the pathways are strongly influenced by the nature of the substituent. nih.gov Key fragmentation pathways for this molecule would likely involve the loss of a chlorine radical to form an [M-Cl]⁺ ion (m/z 108) and the cleavage of the C-C bond to lose the entire chloromethyl radical, resulting in a 1-methyl-1H-pyrrol-2-yl cation. The fragmentation of the parent compound, 1-methyl-1H-pyrrole, serves as a reference for the fragmentation of the pyrrole ring itself. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules in a crystal is dictated by a network of intermolecular interactions. In derivatives of this compound, weak C-H···O and C-H···Cl hydrogen bonds are significant forces. mdpi.com Despite the presence of chlorine, classical halogen bonds (C-Cl···X) are not always the dominant interaction and may be absent in favor of other packing arrangements. mdpi.com

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been applied to chloromethyl pyrrole derivatives. mdpi.comdntb.gov.ua This analysis reveals the percentage contribution of different types of atomic contacts. For instance, in 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, H···Cl/Cl···H interactions account for a significant portion (29%) of the crystal packing, while Cl···Cl contacts contribute much less (8.7%), indicating that halogen stacking is not a primary packing motif. mdpi.comdntb.gov.ua These findings suggest that for this compound, interactions involving the chlorine atom would likely be in the form of weak hydrogen bonds with neighboring C-H groups, rather than strong halogen bonds.

Table 2: Summary of Intermolecular Interactions in a Related Derivative (2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one)

| Interaction Type | Percentage Contribution (Hirshfeld Analysis) | Description |

|---|---|---|

| H···Cl / Cl···H | 29% | Weak hydrogen bonding between chlorine and ring/methyl protons. mdpi.com |

| H···H | 25% | General van der Waals contacts. mdpi.comdntb.gov.ua |

| H···O / O···H | 15% | Hydrogen bonds involving the carbonyl oxygen (specific to this derivative). mdpi.com |

| Cl···Cl | 8.7% | Minor halogen-halogen contacts. mdpi.comdntb.gov.ua |

Conformational Analysis in the Solid State

X-ray diffraction studies on 2-carbonyl substituted pyrroles consistently show a planar s-cis conformation in the solid state, where the substituent and the pyrrole ring are coplanar. mdpi.com This conformation is stabilized by an effective π-electron delocalization between the pyrrole ring and the substituent. longdom.org It is highly probable that this compound would also adopt a conformation where the C-CH₂Cl bond lies in or near the plane of the pyrrole ring to minimize steric hindrance and optimize electronic interactions. The precise torsional angle would be determined by the balance of weak intermolecular forces within the crystal lattice.

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for complementing experimental data. They provide insights into molecular geometries, conformational stability, and electronic properties. Studies on pyrrole derivatives frequently employ methods like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p) to accurately model these systems. longdom.orgmdpi.comdntb.gov.ua

For 2-acylpyrroles, DFT calculations have confirmed that syn (or s-cis) rotamers are energetically more stable than their anti (s-trans) counterparts. longdom.org These calculations can also be used to model the transition states between conformers, thus determining the energy barriers to rotation. Theoretical modeling is also applied to analyze intermolecular interactions, such as hydrogen and halogen bonds, using methodologies like the Quantum Theory of 'Atoms in Molecules' (AIM) and Natural Bond Orbital (NBO) analysis. longdom.org Such computational studies would be invaluable for predicting the most stable conformation of this compound, calculating its vibrational frequencies to aid in the assignment of IR spectra, and exploring its electronic structure, including molecular orbital energies (HOMO/LUMO) and electrostatic potential maps.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the properties and reactivity of molecules. For this compound, DFT calculations can elucidate its electronic characteristics and provide a theoretical basis for its reactivity.

Detailed DFT studies specifically focused on this compound are not extensively available in the public literature. However, the application of DFT to similar pyrrole derivatives allows for an understanding of the expected electronic features. Such calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation. Following this, various electronic properties can be calculated.

Key parameters derived from DFT that describe the electronic structure and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons. ossila.com The LUMO is the innermost orbital that is empty of electrons and its energy level indicates the molecule's ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

Other global reactivity descriptors that can be calculated using the energies of the frontier orbitals include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in classifying the molecule as a strong or marginal electrophile. While specific values for this compound are not reported, studies on other chloropyrroles have utilized these descriptors to understand their reactivity and potential toxicity. nih.gov

The distribution of electronic charge within the molecule is another important aspect of its electronic structure. DFT calculations can generate electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions. These maps are invaluable for predicting how the molecule will interact with other reagents, particularly in electrophilic and nucleophilic attacks.

Table 1: Calculated Electronic Properties from DFT (Hypothetical Data for Illustrative Purposes)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 eV | Electrophilic nature of the molecule |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations. Specific experimental or calculated values for this compound are not available in the cited literature.

Investigation of Aromaticity and Electron Delocalization

One of the most common methods is the calculation of geometry-based indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated from the bond lengths of the ring and compares them to the optimal bond lengths for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character.

Magnetic criteria are also widely used to assess aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic descriptor. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) or at a certain distance above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromaticity.

Electron delocalization can be further analyzed using methods derived from the quantum theory of atoms in molecules (QTAIM). The delocalization index (DI) provides a measure of the number of electrons shared between two atomic basins and can be used to assess the extent of electron sharing within the pyrrole ring.

While specific HOMA, NICS, or DI values for this compound are not readily found in the literature, studies on similar pyrrole derivatives demonstrate the utility of these indices in understanding how substituents affect the aromaticity of the pyrrole ring. mdpi.comresearchgate.net For example, the presence of electron-withdrawing or electron-donating groups can influence the bond lengths and the π-electron distribution, thereby altering the aromatic character of the ring.

Table 2: Aromaticity Indices (Hypothetical Data for Illustrative Purposes)

| Index | Value | Interpretation |

| HOMA | 0.85 | High degree of aromaticity |

| NICS(0) | -12.3 ppm | Aromatic diatropic ring current |

| NICS(1) | -9.8 ppm | Aromatic diatropic ring current |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from aromaticity calculations. Specific experimental or calculated values for this compound are not available in the cited literature.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by predicting the most likely reaction pathways and their associated energy changes. nih.gov For this compound, this involves mapping out the potential energy surface for a given reaction to identify reactants, products, intermediates, and transition states.

The process typically begins with the identification of plausible reaction mechanisms based on known chemical principles. For each proposed step in the mechanism, the structures of the transition states are located using computational methods. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. youtube.com The identification of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific computational studies on the reaction pathways of this compound are not detailed in the available literature, computational methods have been successfully applied to understand the mechanisms of various reactions involving pyrrole derivatives. mdpi.com For example, such studies can provide insights into nucleophilic substitution reactions at the chloromethyl group or electrophilic substitution reactions on the pyrrole ring. These computational predictions are invaluable for understanding reaction outcomes and for the design of new synthetic routes. researchgate.net

Table 3: Energetics of a Hypothetical Reaction Pathway (Illustrative)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +20.1 |

| Products | -12.3 |

Note: The data in this table is hypothetical and serves to illustrate the types of energetic parameters obtained from reaction pathway calculations. Specific computational data for reactions involving this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes a molecule can adopt. nih.gov

For a flexible molecule like this compound, which has rotatable bonds, understanding its conformational preferences is important for predicting its biological activity and physical properties. An MD simulation would typically start with an initial structure of the molecule, which is then placed in a simulated environment, such as a solvent box of water or an organic solvent. The system is then allowed to evolve over time, and the trajectory of the atoms is recorded.

Analysis of the MD trajectory can reveal the most stable conformations of the molecule, the barriers to conformational changes, and the dynamic behavior of different parts of the molecule. This information can be used to generate a conformational landscape, often represented as a free energy surface, which shows the relative energies of different conformations.

Currently, there are no specific molecular dynamics simulation studies reported in the literature for this compound. However, MD simulations have been extensively used to study the conformational dynamics of other small organic molecules and biomolecules. nih.govplos.orgmdpi.com Such studies can provide valuable insights into how the molecule behaves in different environments and how its conformation might change upon binding to a biological target.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The reactive C-Cl bond in 2-(chloromethyl)-1-methyl-1H-pyrrole makes it an ideal electrophile for a variety of catalytic cross-coupling reactions, opening pathways to novel pyrrole-containing structures. Future research is poised to expand the scope of these transformations significantly.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, represent a fertile ground for investigation. nih.govnih.govresearchgate.net While these reactions are well-established for aryl halides, their application to benzylic-like halides such as this compound allows for the formation of sp³-sp² and sp³-sp carbon-carbon bonds. nih.gov Research could focus on developing highly efficient and selective palladium catalyst systems, potentially utilizing phosphine-free conditions or employing novel ligands to enhance reaction yields and functional group tolerance. researchgate.net The ability to couple this pyrrole (B145914) building block with a diverse range of potassium (hetero)aryl- and alkenyltrifluoroborates, as well as terminal alkynes, would enable the rapid generation of libraries of complex molecules from a single, common starting material. nih.govnih.gov

Beyond palladium, nickel-catalyzed reactions offer promising alternatives. Nickel/diamine catalyst systems, for instance, have proven effective in enantioconvergent cross-couplings of alkyl electrophiles. mit.edu A particularly exciting avenue is the development of catalytic asymmetric cyclization/cross-coupling sequences. In this approach, a nucleophilic partner containing a pendant olefin could undergo a nickel-catalyzed reaction with this compound, leading to the formation of an additional carbon-carbon bond and a new stereocenter through a β-migratory insertion mechanism. mit.edu This strategy could provide enantioselective routes to complex, fused heterocyclic systems.

| Catalytic Transformation | Potential Coupling Partner | Key Research Focus | Potential Outcome |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Development of phosphine-free catalysts; optimization for benzylic-like halides. | Synthesis of 2-arylmethyl- and 2-heteroarylmethyl-1-methyl-1H-pyrroles. |

| Palladium-Catalyzed Sonogashira Coupling | Terminal alkynes | Exploration of copper-free conditions; expansion of substrate scope. | Access to 2-propargyl-1-methyl-1H-pyrrole derivatives. |

| Nickel-Catalyzed Asymmetric Coupling | Racemic secondary alkyl halides | Enantioconvergent coupling to control stereochemistry. | Chiral, substituted pyrrole derivatives. |

| Nickel-Catalyzed Cyclization/Cross-Coupling | Nucleophiles with pendant olefins | Catalyst development for high enantioselectivity and regioselectivity. | Fused heterocyclic systems containing the pyrrole moiety. |

Development of Sustainable and Green Synthetic Routes

The increasing emphasis on green chemistry necessitates the development of more environmentally benign and sustainable methods for synthesizing and utilizing this compound. nih.gov Future research will likely focus on several key areas to minimize the environmental footprint of processes involving this compound.

One major direction is the adoption of continuous-flow chemistry. rsc.orgrsc.org Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields and selectivity compared to traditional batch processes. rsc.org This technology is particularly advantageous for handling potentially hazardous reagents or intermediates in a safer manner and facilitates easier scale-up. rsc.org Applying flow conditions to the synthesis of pyrrole precursors, such as through Paal-Knorr or Hantzsch syntheses, could streamline the production of the core structure. mdpi.comwikipedia.orguc.pt

Another critical area is the exploration of heterogeneous catalysts. nih.gov Using solid-supported catalysts, such as metal nanoparticles or acids like alumina, simplifies product purification as the catalyst can be easily removed by filtration and potentially recycled. mdpi.comresearchgate.net This approach avoids tedious workup procedures and reduces solvent waste. Research into novel, robust, and reusable catalysts for the synthesis of the pyrrole ring or for subsequent functionalization of the chloromethyl group is a key objective.

Furthermore, the principles of atom economy will guide the design of new synthetic routes. Biocatalytic methods, employing enzymes to perform specific chemical transformations under mild, aqueous conditions, represent a highly sustainable approach for generating pyrrole derivatives. researchgate.netresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are also inherently efficient and atom-economical. researchgate.net Developing MCRs that incorporate the this compound scaffold or its precursors would be a significant step towards greener synthesis.

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms is a logical progression, combining the benefits of flow chemistry with robotic systems to accelerate the discovery and development of new molecules. nih.gov Such platforms can perform multistep syntheses, purifications, and analyses with minimal human intervention, dramatically increasing throughput.

Continuous-flow solid-phase synthesis (SPS) is a particularly powerful technique that can be automated. nih.gov In this approach, a starting material is anchored to a solid support (resin), and reagents are flowed through a column reactor to perform a sequence of chemical transformations. The use of this compound as a building block in an automated SPS workflow would allow for the rapid and systematic synthesis of large libraries of pyrrole derivatives. For example, the chloromethyl group could be used to attach the pyrrole moiety to a resin, followed by further functionalization, or it could be used in solution-phase reactions with resin-bound substrates.

The development of a "computerized reaction file" for this compound would enable "push-button" synthesis of analogues. nih.gov This involves programming the automated system with a validated synthetic route, which can then be executed on demand. Slight modifications to the program would allow for late-stage diversification, enabling the creation of numerous related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Application in Supramolecular Chemistry and Materials Science

The structural features of this compound make it an attractive building block for the construction of functional supramolecular assemblies and advanced materials. researchgate.netbiolmolchem.com Supramolecular chemistry focuses on systems held together by non-covalent interactions, and the pyrrole ring can participate in such interactions, including hydrogen bonding and π-π stacking. ijsr.net

The chloromethyl group provides a covalent handle to incorporate the pyrrole unit into larger, more complex architectures. For example, it can be used to synthesize pyrrole-based monomers for polymerization, leading to the creation of conjugated microporous polymers (CMPs) or functionalized polypyrroles. frontiersin.orgresearchgate.net These materials have potential applications in heterogeneous catalysis, gas storage, and as new electrode materials. frontiersin.orgresearchgate.net The inherent electronic properties of the pyrrole ring are advantageous for developing conductive polymers and other functional materials. researchgate.netfrontiersin.org

In supramolecular chemistry, this compound can be used to create host-guest systems, molecular sensors, or self-assembling materials. ijsr.netnovapublishers.comrsc.org By reacting the chloromethyl group with molecules capable of molecular recognition (e.g., cyclodextrins, calixarenes), novel sensors could be designed. Furthermore, the synthesis of pyrrole-containing amphiphiles could lead to the formation of micelles, vesicles, or hydrogels with stimuli-responsive properties, which are promising for applications in drug delivery and biofunctional materials. researchgate.netnih.gov

| Area of Application | Synthetic Strategy | Potential Material/System | Prospective Use |

| Functional Polymers | Polymerization of monomers derived from this compound. | Conjugated microporous polymers (CMPs), functionalized polypyrroles. | Heterogeneous catalysis, sensors, conductive materials, energy storage. frontiersin.orgresearchgate.net |

| Supramolecular Assemblies | Covalent attachment to macrocycles or self-assembling units. | Pyrrole-functionalized calixarenes, foldamers, liquid crystals. | Molecular recognition, sensors, stimuli-responsive materials. ijsr.netresearchgate.net |

| Biofunctional Materials | Synthesis of pyrrole-containing peptide amphiphiles or lipids. | Supramolecular hydrogels, self-assembled nanofibers. | Drug delivery, tissue engineering, biosensors. nih.gov |

High-Throughput Screening for New Synthetic Applications

High-throughput screening (HTS) technologies, which allow for the rapid testing of thousands of chemical reactions in parallel, are poised to unlock new applications for this compound. nih.govnih.gov By leveraging its reactivity, this compound can be used as a versatile building block in combinatorial chemistry to generate large, diverse libraries of novel compounds. mdpi.comnih.gov

HTS can be employed to rapidly scout for new reaction conditions and discover entirely new transformations. scienceintheclassroom.org For instance, a miniaturized automation platform could perform thousands of experiments in a single day, using only microgram quantities of this compound per reaction. scienceintheclassroom.org This would enable the screening of a vast array of catalysts, ligands, bases, and solvents to optimize known reactions, such as palladium-catalyzed cross-couplings, or to uncover novel catalytic systems. scienceintheclassroom.org

This approach is particularly valuable in the early stages of drug discovery, where material is often scarce. scienceintheclassroom.orgrjpbr.com A library of compounds synthesized from this compound could be screened against various biological targets to identify new bioactive molecules. nih.gov The data generated from HTS can guide the synthesis of more focused libraries, accelerating the identification of lead compounds for therapeutic development.

Q & A

Q. What synthetic routes are reported for preparing 2-(chloromethyl)-1-methyl-1H-pyrrole, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or nucleophilic substitution. For example, alkylation of pyrrole derivatives with chloromethylating agents (e.g., chloromethyl ethers or halides) in polar aprotic solvents like DMF, using bases such as K₂CO₃ to deprotonate the pyrrole nitrogen. highlights similar methods for 1-aroylmethylpyrroles, where reaction temperatures (r.t. vs. 80°C) and solvent choice significantly impact regioselectivity and yield. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : The chloromethyl group (~1094 cm⁻¹, C-Cl stretch) and aromatic C-H stretches (~2970 cm⁻¹) are key identifiers, as seen in structurally related chlorinated pyrroles .

- NMR : ¹H NMR shows the methyl group at position 1 (~δ 3.5–3.7 ppm) and chloromethyl protons at position 2 (~δ 4.5–4.7 ppm). ¹³C NMR confirms substitution patterns via carbons adjacent to nitrogen (~125–135 ppm for pyrrole ring carbons) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help validate the molecular formula .

Q. How can purification challenges (e.g., volatility, solubility) be addressed for this compound?

Due to its volatility, low-temperature crystallization or vacuum distillation is recommended. notes that forming hydrochloride salts (via HCl treatment) improves water solubility, aiding recrystallization. Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) is effective for separating byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in further functionalization?

The chloromethyl group undergoes nucleophilic substitution (SN2) or elimination, depending on reaction conditions. For example, in DMF with K₂CO₃, it reacts with amines to form secondary amines, while in acidic conditions, elimination to form vinylpyrroles may occur. Computational studies (not directly in evidence) could model transition states to predict regioselectivity .

Q. How does steric hindrance from the 1-methyl group influence regioselectivity in cross-coupling reactions?

The 1-methyl group directs electrophilic substitution to the less hindered positions (e.g., C-4 or C-5). For Suzuki-Miyaura couplings, steric effects may favor coupling at C-3 or C-5. ’s synthesis of 1-aroylmethylpyrroles demonstrates how steric bulk at C-1 affects alkylation efficiency .

Q. What strategies enable regioselective functionalization for drug discovery applications?

- Protection/Deprotection : Temporarily protecting the chloromethyl group (e.g., as a silyl ether) allows selective modification of other positions.

- Catalytic Methods : Palladium-catalyzed C-H activation at C-4 or C-5, as shown in for similar pyrrole derivatives, enables direct arylation .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. How do structural analogs of this compound perform in biological assays, and what modifications enhance activity?

’s methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride shows antimicrobial activity, suggesting that adding electron-withdrawing groups (e.g., esters) or hydrophilic moieties (e.g., amino groups) improves bioavailability. The chloromethyl group can be replaced with bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

- Contradiction : Some methods report low yields (<50%) due to competing elimination (), while others achieve >80% via optimized stoichiometry ().

- Resolution : Systematic screening of bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. THF) can identify optimal conditions. ’s use of FT-IR to monitor reaction progress in real-time reduces byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.